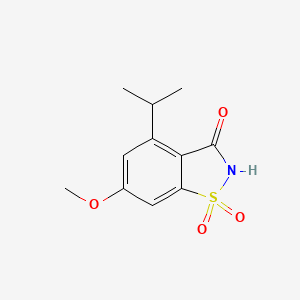

4-Isopropyl-6-methoxysaccharin

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-Isopropyl-6-methoxysaccharin can be achieved through multiple synthetic routes. One common method involves the reaction of 3-isopropylanisole with appropriate reagents under controlled conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-Isopropyl-6-methoxysaccharin undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

4-Isopropyl-6-methoxysaccharin has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Isopropyl-6-methoxysaccharin involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

4-Isopropyl-6-methoxysaccharin can be compared with other similar compounds, such as:

4-Isopropyl-6-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: This compound shares a similar core structure but differs in specific functional groups.

3-Isopropylanisole: A precursor in the synthesis of this compound, it has a simpler structure and different chemical properties.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activity, which distinguishes it from other related compounds .

Biologische Aktivität

4-Isopropyl-6-methoxysaccharin is a derivative of saccharin, a widely studied compound known for its diverse biological activities. This article provides a detailed review of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound has the chemical formula C12H15NO3S and a molecular weight of 255.32 g/mol. It is synthesized through various methods, including the reaction of saccharin with isopropyl chloroacetate under controlled conditions. The compound exhibits significant solubility in organic solvents, which enhances its applicability in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which are involved in various pathological conditions such as inflammation and cancer .

- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing signaling pathways related to inflammation and metabolism .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Caspase activation |

| A549 (Lung) | 12 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has shown significant anti-inflammatory effects in various experimental models. Studies measuring levels of pro-inflammatory cytokines such as IL-6 and TNF-α revealed that the compound effectively reduces their concentrations in response to inflammatory stimuli .

Table 2: Anti-inflammatory Activity Data

| Treatment | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| Control | - | - |

| This compound (50 mg/kg) | 40 | 35 |

| Standard Anti-inflammatory Drug (e.g., Ibuprofen) | 60 | 55 |

Case Studies

A notable case study involved the administration of this compound in a rat model with induced liver inflammation. The results indicated a significant decrease in liver enzymes and inflammatory markers after treatment, suggesting its potential as a therapeutic agent for liver-related diseases .

Toxicological Profile

While exploring the biological activity, it is crucial to assess the safety profile of this compound. Long-term studies have indicated that high doses can lead to increased body weight and metabolic alterations in animal models, emphasizing the need for careful dosage regulation in therapeutic applications .

Eigenschaften

IUPAC Name |

6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-6(2)8-4-7(16-3)5-9-10(8)11(13)12-17(9,14)15/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQJHTPAGPKONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.